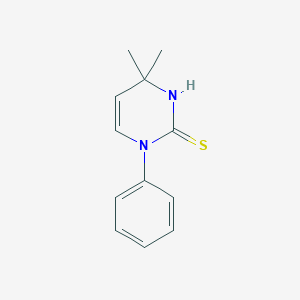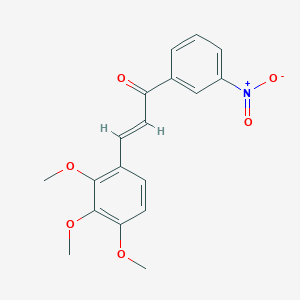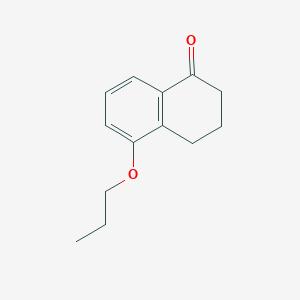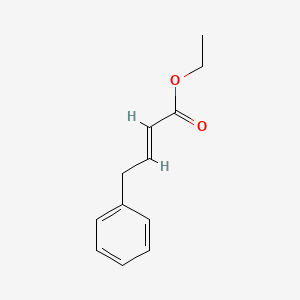![molecular formula C18H21N3 B3104301 6,11-二氢-11-(1-甲基-4-哌啶亚甲基)-5H-咪唑并[2,1-b][3]苯并氮杂卓 CAS No. 147083-36-1](/img/structure/B3104301.png)
6,11-二氢-11-(1-甲基-4-哌啶亚甲基)-5H-咪唑并[2,1-b][3]苯并氮杂卓
描述
This compound is also known as alcaftadine . It is used in the form of an ophthalmic solution under the brand name Lastacaft . It is an H1 histamine receptor antagonist indicated for the prevention of itching associated with allergic conjunctivitis .
Molecular Structure Analysis
The empirical formula of the compound is C26H26ClN3 . The InChI code is 1S/C26H26ClN3.C4H4O4/c1-18-13-19 (16-28-15-18)17-30-11-8-20 (9-12-30)25-24-7-6-23 (27)14-22 (24)5-4-21-3-2-10-29-26 (21)25;5-3 (6)1-2-4 (7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H, (H,5,6) (H,7,8)/b;2-1+ .Physical and Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO . The molecular weight is 532.03 .科学研究应用
合成和药理特性
- 促食欲活性:已研究该化合物的衍生物的促食欲活性,表明在刺激食欲或治疗与食物摄入不足相关的疾病方面具有潜在应用。例如,某些衍生物已在猫中显示出显着的促食欲活性,而没有不良的中枢神经系统效应(Remy 等,1982)。
- 神经阻断活性:已对各种衍生物进行了受体结合研究,探讨了它们作为神经阻断剂的潜力。这些研究集中在化合物对不同受体的亲和力上,这对于了解它们在治疗精神疾病中的潜力至关重要(Remy 等,1983)。
作用机制
Target of Action
The compound, also known as 11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepine, is primarily a histamine H1 receptor antagonist . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
As an H1 receptor antagonist, the compound binds to histamine H1 receptors, preventing histamine from binding to these receptors and initiating an allergic response . This action inhibits the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal smooth muscle, reducing symptoms of allergies.
Biochemical Pathways
The compound’s action on the histamine H1 receptors affects the biochemical pathway of allergic reactions. By blocking the H1 receptors, it prevents the downstream effects of histamine, including vasodilation, bronchoconstriction, and increased vascular permeability, which are responsible for the symptoms of allergies .
Result of Action
The primary result of the compound’s action is the reduction of allergic symptoms. By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing inflammation, itching, and bronchoconstriction associated with allergic reactions .
安全和危害
生化分析
Biochemical Properties
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine interacts with several key biomolecules in biochemical reactions. It acts as a dual antagonist for histamine H1 receptors and platelet-activating factor (PAF) receptors. By binding to these receptors, it inhibits the actions of histamine and PAF, which are involved in allergic responses and inflammation . The compound’s interaction with these receptors prevents the degranulation of mast cells and the release of cytokines, particularly tumor necrosis factor (TNF), in human mast cells and monocytes .
Cellular Effects
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine has notable effects on various cell types and cellular processes. It inhibits histamine-induced contraction of guinea pig ileum and PAF-induced platelet aggregation . Additionally, it blocks histamine- and PAF-induced hypotension and bronchoconstriction in animal models . The compound also prevents mortality caused by PAF and endotoxin in vivo . These effects highlight its potential in modulating cell signaling pathways, gene expression, and cellular metabolism related to allergic and inflammatory responses.
Molecular Mechanism
The molecular mechanism of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine involves its binding interactions with histamine H1 and PAF receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways . This inhibition prevents the release of inflammatory mediators and cytokines, thereby reducing allergic and inflammatory responses. The compound’s ability to block these pathways at the molecular level underscores its therapeutic potential in treating allergic conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under certain environmental factors . Long-term studies have shown that the compound maintains its efficacy in preventing allergic reactions and inflammation over extended periods
Dosage Effects in Animal Models
The effects of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine vary with different dosages in animal models. At lower doses, the compound effectively inhibits histamine- and PAF-induced responses without significant adverse effects . At higher doses, toxic effects such as somnolence, headaches, and fatigue have been observed . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine is metabolized primarily in the liver through cytochrome P450 enzymes . The compound undergoes biotransformation to produce several active metabolites, including desloratadine and hydroxydesloratadine . These metabolites contribute to the compound’s overall pharmacological effects by maintaining its activity in the body. The involvement of cytochrome P450 enzymes in its metabolism also suggests potential interactions with other drugs metabolized by the same pathway.
Transport and Distribution
Within cells and tissues, 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine is transported and distributed through various mechanisms. The compound exhibits high protein binding, which influences its distribution and bioavailability . It is primarily excreted through urine and feces, with a significant portion undergoing hepatic metabolism . The compound’s transport and distribution are critical factors in determining its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of 6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo2,1-bbenzazepine plays a crucial role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm and cell membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
属性
IUPAC Name |
11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-20-10-6-15(7-11-20)17-16-5-3-2-4-14(16)8-12-21-13-9-19-18(17)21/h2-5,9,13H,6-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTUOCXSVQTQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)



![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)
